
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide, also known as CFA, is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in the field of drug discovery. CFA belongs to the class of acrylamide derivatives and has been shown to exhibit potent inhibitory activity against a wide range of enzymes, making it a promising candidate for the development of new therapeutic agents.
Scientific Research Applications
Cytotoxic Agents in Cancer Research
One significant application of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide and its analogs is in the development of cytotoxic agents for cancer research. Tarleton et al. (2013) found that analogs of this compound demonstrated broad-spectrum growth inhibition in various cancer cell lines, indicating their potential as cytotoxic scaffolds for cancer treatment development (Tarleton et al., 2013).
Green Chemistry Synthesis
In the realm of green chemistry, Jimenez et al. (2019) reported the synthesis of E-2-cyano-3(furan-2-yl) acrylamide using microwave radiation and its ene-reduction by marine and terrestrial fungi. This work highlights the environmentally friendly synthesis of this compound and its derivatives (Jimenez et al., 2019).
Corrosion Inhibition
The compound and its derivatives have been explored for their corrosion inhibition properties. Abu-Rayyan et al. (2022) investigated acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions, finding them effective in reducing corrosion, suggesting potential industrial applications (Abu-Rayyan et al., 2022).
Organic Solar Cells
Kazici et al. (2016) synthesized a novel soluble acrylonitrile derivative for use as an electron acceptor in organic solar cells. Their research on the photovoltaic performance and properties of these derivatives highlights their potential in renewable energy technologies (Kazici et al., 2016).
Anti-inflammatory and Antibacterial Agents
Ravula et al. (2016) synthesized novel pyrazoline derivatives with potential anti-inflammatory and antibacterial properties. Their research indicates that these compounds, which include furan-2-yl acrylamide derivatives, could be effective in pharmaceutical applications (Ravula et al., 2016).
properties
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-26-18-4-2-3-17(12-18)24-21(25)15(13-23)11-19-9-10-20(27-19)14-5-7-16(22)8-6-14/h2-12H,1H3,(H,24,25)/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFFHEAZTHCTCO-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2362003.png)
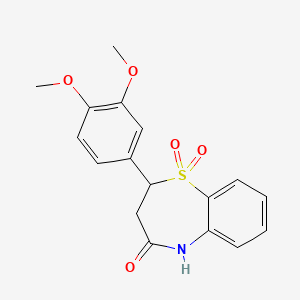
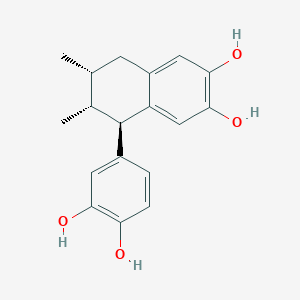
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2362007.png)
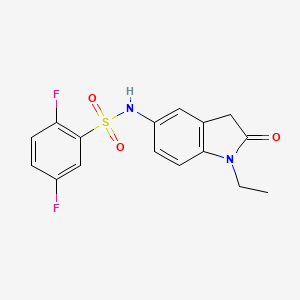
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2362010.png)
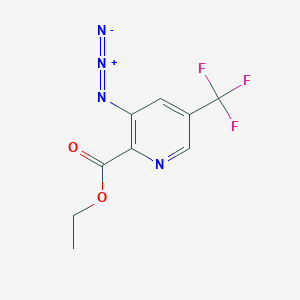


![Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)-](/img/structure/B2362015.png)
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-sulfonyl chloride](/img/structure/B2362016.png)
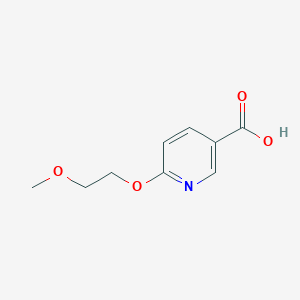
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2362020.png)
